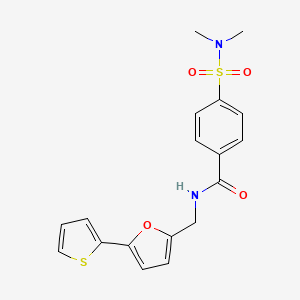
4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, also known as DMTF, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTF is a member of the sulfonamide class of compounds, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of compounds related to 4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has been investigated to understand their molecular conformation and intermolecular interactions. For example, studies on similar benzamide derivatives have shown the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions between the rings, contributing to the stability of the crystal structure (Sharma et al., 2016).
Biological Evaluation and Therapeutic Potential
Various benzamide derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their biological activities:
- Anticonvulsant activity has been observed in some benzamide analogs, suggesting potential applications in the treatment of seizures and other neurological disorders (Lambert et al., 1995).
- Antimicrobial activity has been reported in studies evaluating the efficacy of benzamide derivatives against a range of bacterial and fungal strains. This highlights the potential for these compounds to be developed into novel antimicrobial agents (Ghorab et al., 2017).
Synthetic Approaches and Chemical Modifications
Research has focused on developing synthetic methodologies for benzamide derivatives and exploring their chemical modifications to enhance biological activity or investigate new applications. For instance, novel synthetic routes have been designed to produce benzodifuranyl derivatives with anti-inflammatory and analgesic properties, showcasing the versatility of benzamide frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).
Molecular Docking Studies
Molecular docking studies on benzamide derivatives have been conducted to predict their interaction with biological targets, such as enzymes involved in Alzheimer's disease. These studies provide insights into the molecular basis of compound efficacy and guide the design of more potent therapeutic agents (Hussain et al., 2016).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-16(24-14)17-4-3-11-25-17/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMOTLITWMDBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


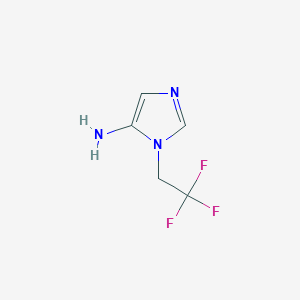
![Tert-butyl N-[[3-[(2-chloroacetyl)amino]oxetan-3-yl]methyl]carbamate](/img/structure/B2738359.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)
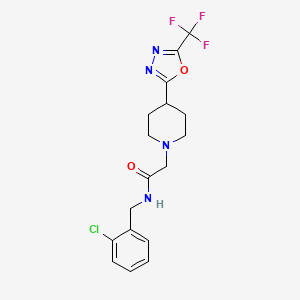

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2738365.png)
![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)
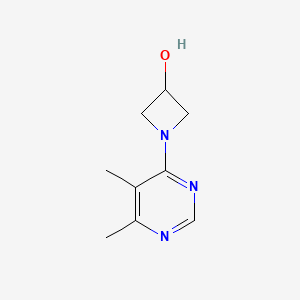
![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)
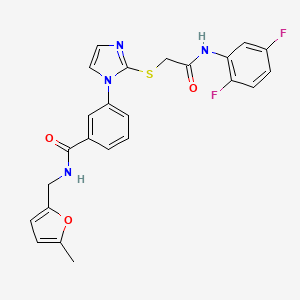
![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)